1-(氮杂环庚-1-基)丙-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

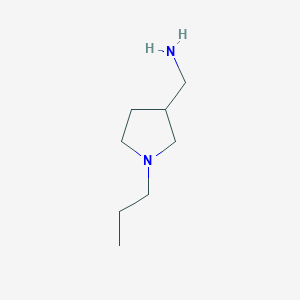

1-(Azepan-1-yl)propan-2-one is a chemical compound that belongs to the class of organic compounds known as azepines. Azepines are seven-membered heterocyclic compounds containing a nitrogen atom. This particular compound features an azepanone ring structure, which is a seven-membered saturated heterocycle with a ketone functional group.

Synthesis Analysis

The synthesis of azepine derivatives, including 1-(Azepan-1-yl)propan-2-one, can be achieved through intramolecular condensation reactions. A novel strategy for constructing azepine rings involves the use of tertiary enamides and aldehydes, which undergo a reaction in the presence of BBr3 as a Lewis acid catalyst and P2O5 as an additive. This method has been shown to produce various azepine derivatives with high efficiency and scalability, yielding products in 71-96% yields .

Molecular Structure Analysis

The molecular structure of azepan-2-one derivatives has been studied through crystallography. In one such compound, the azepan-2-one ring adopts a chair conformation, which is a stable and common conformation for seven-membered rings. Additionally, the crystal structure analysis reveals that molecules are linked by N—H⋯O hydrogen bonds, forming supramolecular chains, with weak C—H⋯O interactions occurring between the chains .

Chemical Reactions Analysis

Azepine derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atom and the ketone group. For instance, 1-Aza-1,3-bis(triphenylphosphoranylidene)propane, a related compound, can be used as a synthon for the preparation of different heterocyclic compounds, including azepines. This demonstrates the versatility of azepine derivatives in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepan and its derivatives have been explored through both computational and experimental thermochemical studies. These studies provide insights into the conformational energetics of the compounds, revealing several low-energy conformers. The standard enthalpy of formation and enthalpies of vaporization have been determined, contributing to a better understanding of the stability and reactivity of azepine compounds. Additionally, natural bond orbital (NBO) calculations offer an analysis of the structural behavior of these compounds .

科学研究应用

抗氧化活性

1-(氮杂环庚-1-基)丙-2-酮衍生物在抗氧化活性方面显示出潜力。库马尔、库马尔和奈克 (2009) 合成了一系列这些衍生物,并使用诸如 β-胡萝卜素和亚油酸抑制脂质过氧化以及抑制人低密度脂蛋白 (LDL) 氧化的测定方法评估了它们的抗氧化能力。一些化合物,特别是化合物 2d,表现出显着的抗氧化活性 (H. V. Kumar, C. K. Kumar, & N. Naik, 2009)。

晶体结构

普拉迪普等人。(2014 年)对顺式-1-(2-甲基-1,2,3,4-四氢喹啉-4-基)氮杂环庚-2-酮的晶体结构进行了研究,提供了对分子构象和相互作用的见解。发现该化合物中的氮杂环庚-2-酮环采用椅子构象,有助于理解分子结构和潜在的反应性 (P. Pradeep et al., 2014)。

非线性光学性质

乌拉斯 (2020) 研究了 2-(氮杂环庚-1-基(萘-1-基)甲基)苯酚的电子和非线性光学 (NLO) 性质。本研究使用密度泛函理论 (DFT) 并揭示了对该化合物偶极矩、极化率和超极化率的重要见解,这些见解在材料科学和光子学中至关重要 (Y. Ulaş, 2020)。

热化学见解

弗雷塔斯等人。(2014 年)提供了氮杂环庚和氮杂环庚-1-基乙腈构象能的热化学见解。他们的研究结合了计算和实验方法来理解这些化合物的能量分析和气相标准生成焓,这在理论化学和分子建模中很有价值 (Vera L. S. Freitas et al., 2014)。

安全和危害

The safety information for 1-(Azepan-1-yl)propan-2-one indicates that it is a dangerous compound. The hazard statements include H315, H318, and H335, which correspond to skin irritation, eye damage, and respiratory irritation, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

作用机制

Target of Action

A structurally similar compound, 1-azepan-1-yl-2-phenyl-2- (4-thioxo-1,4-dihydro-pyrazolo [3,4-d]pyrimidin-5-yl)ethanone adduct, has been reported to target 3-hydroxyacyl-coa dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation .

Mode of Action

It’s hypothesized that the compound may interact with its targets and induce changes in a manner similar to other azepan derivatives .

Biochemical Pathways

Based on the target of the structurally similar compound mentioned above, it may be involved in the pathway of mitochondrial trna maturation .

Result of Action

Given its potential target, it may influence mitochondrial function and energy metabolism .

属性

IUPAC Name |

1-(azepan-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATMULOULXASJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)

![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)